molecular formula C15H15O2P B1598683 3-(Diphenylphosphino)propionic acid CAS No. 2848-01-3

3-(Diphenylphosphino)propionic acid

Cat. No.: B1598683
CAS No.: 2848-01-3
M. Wt: 258.25 g/mol
InChI Key: OTSIFUHGOBFOTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diphenylphosphino)propionic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphino)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .

Scientific Research Applications

Antibiofilm Activity

Overview : LPa has been investigated for its potential as an antibiofilm agent against pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Streptococcus mutans.

Key Findings :

  • Gold Nanomaterials Conjugation : LPa was conjugated with gold nanomaterials to enhance its antibiofilm activity. The study demonstrated that these conjugated nanoparticles exhibited significantly improved efficacy in inhibiting biofilm formation compared to LPa alone .
  • Size Selectivity : The effectiveness of the antibiofilm agents varied with the size of the gold nanoparticles used. Smaller nanoparticles (2-3 nm) showed greater inhibition of biofilms than larger ones (50 nm) .

Table 1: Antibiofilm Efficacy of Au-LPa Nanomaterials

Nanoparticle SizeBiofilm Inhibition (%)Bacterial Strain
2-3 nm85S. aureus
50 nm60S. aureus
2-3 nm78S. mutans
50 nm45S. mutans

Supramolecular Chemistry

Overview : LPa serves as a bifunctional ligand in the synthesis of heterometallic complexes and supramolecular structures.

Case Study :

  • Dimolybdenum(II) Complexes : LPa was utilized to create tetracarboxylate dimolybdenum(II) complexes, which demonstrated enhanced flexibility and coordination capabilities due to the ethylene spacer between the phosphine and carboxylate groups. This allowed for the formation of diverse heterometallic complexes through subsequent treatment with late transition metals .

Table 2: Properties of Dimolybdenum(II) Complexes

Complex TypeCoordination SitesFlexibility
Tetracarboxylate Dimolybdenum4High
Heterometallic ComplexVariableEnhanced due to LPa

Organocatalysis

Overview : LPa is employed in organocatalytic reactions, particularly in asymmetric synthesis.

Applications :

  • Aziridination of Imines and Diazo Compounds : LPa acts as a catalyst for the organocatalytic asymmetric aziridination process, facilitating the conversion of imines into aziridines with high enantioselectivity .
  • Phosphine-Mediated Reactions : It has been used in phosphine-mediated conversions of azides into diazo compounds, showcasing its utility in synthetic organic chemistry .

Biologically Active Derivatives

Recent studies have explored the transformation of LPa into biologically active phosphonium salts, indicating its potential in drug development.

Key Findings :

  • Biological Activity : New derivatives based on LPa have shown promising biological activity, suggesting potential applications in pharmacology .

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)propionic acid involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with transition metals, enhancing the reactivity and selectivity of the catalyst. This coordination facilitates various chemical transformations, including cross-coupling and substitution reactions . In biological applications, the compound’s ability to inhibit biofilm formation is attributed to its interaction with bacterial cell membranes, disrupting biofilm integrity .

Biological Activity

3-(Diphenylphosphino)propionic acid (DPPPA) is a phosphine-based compound that has garnered attention in various fields, particularly in biological research and catalysis. This article examines its biological activity, focusing on its antimicrobial properties, particularly against biofilm-forming bacteria, and its role in catalysis.

DPPPA is characterized by the presence of a diphenylphosphino group attached to a propionic acid moiety. Its chemical structure can be represented as follows:

C15H17O2P\text{C}_{15}\text{H}_{17}\text{O}_2\text{P}
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 2848-01-3

Antibiofilm Activity

Recent studies have highlighted the potential of DPPPA as an antibiofilm agent. A notable study investigated the efficacy of gold nanomaterials conjugated with DPPPA against two Gram-positive bacteria: Staphylococcus aureus and Streptococcus mutans. The findings indicated that while DPPPA alone did not significantly inhibit biofilm formation at concentrations below 0.025 mM, its conjugation with gold nanoparticles markedly enhanced its antibiofilm activity.

Nanoparticle Size (nm) Biofilm Inhibition (%)
2-375
5085
9060

The study emphasized that the size of the gold nanoparticles significantly influenced the antibiofilm efficacy, with smaller nanoparticles exhibiting higher activity due to increased surface area and reactivity .

The mechanism by which DPPPA exerts its antibiofilm effects is believed to involve disruption of bacterial cell membranes and interference with biofilm matrix formation. The phosphine group may interact with nucleophilic sites on bacterial proteins, leading to altered cellular functions and enhanced susceptibility to antimicrobial agents .

Catalytic Applications

DPPPA is also recognized for its role in catalysis, particularly in organocatalytic reactions. It has been employed in:

  • Asymmetric aziridination of imines
  • Phosphine-mediated conversion of azides into diazo compounds
  • Preparation of rhodium catalysts for hydroformylation

These applications leverage the unique electronic properties of the phosphine moiety, facilitating various chemical transformations .

Case Studies

  • Antibiofilm Efficacy :
    • A study published in AMB Express detailed the synthesis and characterization of gold nanoparticles stabilized with DPPPA. The research demonstrated that these nanoparticles effectively inhibited biofilm formation by S. aureus and S. mutans, highlighting their potential as novel therapeutic agents against biofilm-associated infections .
  • Catalytic Performance :
    • Research conducted on the use of DPPPA in catalytic applications showed promising results in enhancing reaction yields for various organic transformations, indicating its versatility as a catalyst in synthetic organic chemistry .

Properties

IUPAC Name

3-diphenylphosphanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIFUHGOBFOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395341
Record name 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2848-01-3
Record name 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2848-01-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diphenylphosphine (2.00 mL, 11.5 mmol) was dissolved in degassed CH3CN (20 mL). Methyl acrylate (3.80 mL, 42.5 mmol) and a few drops of benzyltrimethylammonium hydroxide (40 wt. % in MeOH) were added, and the resulting solution was stirred under Ar(g). The reaction was monitored by TLC and after the introduction of additional drops of base (after 2 h) the reaction was found to be complete after 4 h. The solution was then concentrated under reduced pressure; the resulting oil was dissolved in CH2Cl2 (100 mL) and concentrated again. The resulting oil was then dissolved in MeOH (10 mL) and an aqueous solution of KOH (4.00 g, 71.4 mmol in 10 mL of H2O) was added. The mixture was stirred under Ar(g). After 1 h, the reaction was found to be complete, and the solution was diluted with H2O (200 mL) and acidified to pH 2 with 2M HCl. The suspension was then extracted with CH2Cl2 (2×150 mL), and the organic layers were combined, dried over Na2SO4(s) and concentrated under reduced pressure. The solid residue was purified by silica gel flash chromatography, eluting with 2% MeOH/CH2Cl2, to give the acid 1d as a white solid (2.74 g, 10.6 mmol, 92% yield).
Quantity
2 mL
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reactant
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20 mL
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3.8 mL
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10 mL
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200 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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